molecular formula C14H15NO5 B11848389 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid

2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11848389
M. Wt: 277.27 g/mol
InChI Key: FBHFRISXUWBOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with methoxy groups and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves several steps. One common method includes the reaction of 6,7-dimethoxy-2-methylquinoline with chloroacetic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified quinoline derivatives with altered functional groups.

Scientific Research Applications

2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The methoxy groups and acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C14H15NO5/c1-8-4-11(20-7-14(16)17)9-5-12(18-2)13(19-3)6-10(9)15-8/h4-6H,7H2,1-3H3,(H,16,17)

InChI Key

FBHFRISXUWBOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)OCC(=O)O

Origin of Product

United States

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